

# head-to-head comparison of SPR41 and ensitrelyir

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of Ensitrelvir and SPR741: Two Distinct Approaches in Anti-Infective Therapy

In the landscape of modern drug development, the pursuit of novel anti-infective agents is paramount. This guide provides a detailed, data-supported comparison of two distinct investigational drugs: ensitrelyir, an antiviral agent targeting SARS-CoV-2, and SPR741, an antibiotic potentiator designed to combat multidrug-resistant Gram-negative bacteria. While both address critical needs in infectious disease, their mechanisms of action, target pathogens, and clinical applications are fundamentally different. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of each compound based on available experimental data.

## **Overview and Chemical Properties**

Ensitrelvir (S-217622) is a novel, orally bioavailable non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] It has received emergency regulatory approval in Japan for the treatment of COVID-19.[2][3]

SPR741 is a polymyxin B derivative designed as an antibiotic adjuvant.[3][4][5] It has minimal intrinsic antibacterial activity but functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics.[3][6][7]



| Feature            | Ensitrelvir                                                                        | SPR741                                       |
|--------------------|------------------------------------------------------------------------------------|----------------------------------------------|
| Drug Class         | Antiviral, SARS-CoV-2 3CL<br>Protease Inhibitor                                    | Antibiotic Potentiator, Polymyxin Derivative |
| Chemical Formula   | C22H17CIF3N9O2                                                                     | C44H73N13O13                                 |
| Molecular Weight   | 531.9 g/mol                                                                        | 992.146 g/mol                                |
| Administration     | Oral                                                                               | Intravenous                                  |
| Development Status | Approved for emergency use in Japan; under clinical investigation elsewhere.[2][3] | Phase 1 clinical trials completed.[5]        |

## **Mechanism of Action**

The mechanisms by which ensitrely and SPR741 exert their effects are fundamentally different, reflecting their distinct therapeutic applications.

Ensitrelvir: As an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), ensitrelvir blocks the cleavage of viral polyproteins, a crucial step in the viral replication cycle. By binding to the substrate-binding pocket of the protease, it prevents the formation of functional viral proteins necessary for the assembly of new virions.[2][3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an
   Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined



with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of SPR41 and ensitrelvir].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12406594#head-to-head-comparison-of-spr41-and-ensitrelvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com